Bienvenue dans la boutique en ligne BenchChem!

dl-Carbidopa

Chiral chromatography Enantiomeric purity Pharmaceutical analysis

Source dl-Carbidopa (racemic mixture, ≥98%) as the mandated chiral reference standard for quantifying the D-carbidopa impurity in L-carbidopa API. This racemate is explicitly required by USP and EP monographs for system suitability (resolution ≥2.0) and ICH Q6A enantiomeric purity testing. Unlike L-carbidopa (CAS 28860-95-9), the racemic form is essential for analytical method development and stability-indicating assays, not therapeutic use. Ensure regulatory compliance in ANDA/DMF impurity profiling with this official reference material.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 302-53-4
Cat. No. B023088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-Carbidopa
CAS302-53-4
Synonymsα-Hydrazino-3,4-dihydroxy-α-methyl-benzenepropanoic Acid; _x000B_DL-α-Hydrazino-3,4-dihydroxy-α-methylhydrocinnamic Acid;  _x000B_α-Hydrazino-α-methyldopa;  dl-MK 485;  NSC 92521; 
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
InChIInChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)
InChIKeyTZFNLOMSOLWIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dl-Carbidopa (CAS 302-53-4): Procurement-Grade Racemic AADC Inhibitor for Analytical Reference and Research Applications


dl-Carbidopa (CAS 302-53-4) is the racemic mixture of the aromatic L-amino acid decarboxylase (AADC) inhibitor carbidopa, containing equimolar amounts of the L-(S)- and D-(R)-enantiomers [1]. With a molecular formula of C10H14N2O4 and molecular weight of 226.23 g/mol, this compound functions as a competitive, irreversible inhibitor of AADC . Unlike the therapeutically utilized L-carbidopa (CAS 28860-95-9) which selectively inhibits peripheral AADC, dl-Carbidopa serves distinct roles in analytical method development, impurity profiling, and as a chiral reference standard [2]. The compound is supplied at standard purity specifications of ≥98% (HPLC) and is classified as a reference standard by pharmacopoeial authorities including USP and EP for the identification and quantification of carbidopa-related substances .

Why Generic Substitution of dl-Carbidopa with L-Carbidopa Fails in Analytical and Research Contexts


Substitution of dl-Carbidopa with L-Carbidopa or other in-class AADC inhibitors is not scientifically valid for critical applications. The therapeutic form L-carbidopa (CAS 28860-95-9) is a single enantiomer with specific AADC inhibitory activity (IC50: 29 ± 2 μM) and peripheral selectivity that does not cross the blood-brain barrier . In contrast, dl-Carbidopa is a racemic mixture where the D-enantiomer is essentially inactive as an AADC inhibitor . This stereochemical difference fundamentally alters the compound's utility: while L-carbidopa is optimized for clinical use in Parkinson's disease combination therapy, dl-Carbidopa is specifically required as a chiral reference standard, impurity marker, or starting material for enantiomeric separation studies [1]. Additionally, pharmacokinetic parameters of levodopa differ significantly when combined with carbidopa versus alternative decarboxylase inhibitors such as benserazide, with levodopa/benserazide producing significantly higher Cmax and AUC0-3h values (512 ± 139 vs 392 ± 49 μmol•h/L, P < 0.05) compared to levodopa/carbidopa, precluding interchangeable use even among related inhibitor classes [2].

Quantitative Differentiation Evidence for dl-Carbidopa (CAS 302-53-4) Versus L-Carbidopa and Benserazide


Chiral Separation Capability: dl-Carbidopa as a Resolvable Racemate for Enantiomeric Purity Determination

dl-Carbidopa serves as the essential starting material for enantiomeric separation and purity determination of L-carbidopa. A patented counter-current chromatography method using (R)-(-)-2-amino-1-butanol as chiral reagent achieves separation of D-carbidopa and L-carbidopa from the racemic mixture with high efficiency [1]. In capillary electrophoresis with single-isomer heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin, baseline resolution of carbidopa enantiomers is achieved, enabling fast, reproducible quantitation of the minor D-enantiomer in L-carbidopa preparations at concentrations as low as the 0.1% impurity level [2]. This analytical capability is not achievable with L-carbidopa alone, which lacks the D-enantiomer required for method validation and system suitability testing.

Chiral chromatography Enantiomeric purity Pharmaceutical analysis Reference standards

Comparative Pharmacokinetics: Levodopa/Carbidopa Versus Levodopa/Benserazide Formulations

In a head-to-head population pharmacokinetic study in healthy subjects, levodopa/benserazide (100/25 mg) produced significantly higher levodopa exposure compared to levodopa/carbidopa (100/10 mg). The mean ± standard deviation plasma levodopa maximum observed plasma concentration and area under the plasma concentration time curve from time 0 to 3 h were 512 ± 139 vs 392 ± 49 μmol•h/L (P < 0.05), respectively [1]. In a rat microdialysis study, co-administration of carbidopa (25 μmol/kg) or benserazide (62.5 μmol/kg) enhanced striatal L-dopa amounts by 8.0-fold and 6.1-fold, respectively, with benserazide showing stronger extracerebral decarboxylation inhibition while carbidopa produced higher striatal dopamine levels [2]. These quantitative differences preclude formulation interchangeability and necessitate compound-specific selection.

Pharmacokinetics Parkinson's disease Drug formulation Bioequivalence

Pharmacopoeial Reference Standard Specification: dl-Carbidopa as an Officially Recognized Impurity Marker

dl-Carbidopa is formally designated in USP and EP monographs as Carbidopa Related Compound A (also designated EP Impurity C), defined as (RS)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid racemate [1]. The USP monograph for Carbidopa specifies assay acceptance criteria of 98.0-102.0% for the active pharmaceutical ingredient, with related compound limits established using dl-Carbidopa as the reference standard for impurity identification and quantification [2]. L-Carbidopa drug substance cannot be used to identify or quantify this racemic impurity due to its single-enantiomer composition. D,L-Carbidopa reference standards are supplied with full Certificate of Analysis including NMR, HPLC, and GC characterization .

Pharmaceutical quality control Impurity profiling USP/EP monographs Regulatory compliance

Isotopic Labeling for Quantitative Bioanalysis: dl-Carbidopa as Precursor for Stable Isotope-Labeled Internal Standards

dl-Carbidopa serves as the unlabeled precursor for the synthesis of stable isotope-labeled internal standards used in quantitative LC-MS/MS bioanalytical methods. [13C,2H3]-Carbidopa (racemic mixture) is commercially available with isotopic enrichment specifications of 99% 13C and 98% 2H, and is supplied with a minimum stability guarantee of ≥1 year [1]. The racemic nature of the precursor ensures that the resulting labeled internal standard accurately represents both enantiomers in analytical methods, eliminating matrix effects and ionization efficiency differences that could bias quantitative results when analyzing biological samples containing unknown enantiomeric compositions [2]. L-Carbidopa alone cannot generate a racemic labeled standard required for unbiased quantitation.

LC-MS/MS bioanalysis Stable isotope dilution Pharmacokinetic studies Internal standards

Striatal Dopamine Enhancement: Carbidopa Versus Benserazide Differential CNS Effects

In a comparative in vivo rat microdialysis study, carbidopa (25 μmol/kg) and benserazide (62.5 μmol/kg) produced distinct effects on central dopamine formation. While benserazide showed stronger inhibition of extracerebral L-dopa decarboxylation to dopamine, carbidopa resulted in a higher striatal level of dopamine [1]. Specifically, carbidopa co-administration enhanced striatal L-dopa amounts by 8.0-fold compared to L-dopa alone, whereas benserazide produced a 6.1-fold enhancement . The differential effect on dopamine formation in blood versus brain striatum, and on L-dopa transport across the blood-brain barrier, demonstrates that these two AADC inhibitors are not functionally interchangeable even at the class level.

Neuropharmacology Dopamine metabolism Blood-brain barrier Parkinson's disease models

Validated Research and Industrial Application Scenarios for dl-Carbidopa (CAS 302-53-4)


Enantiomeric Purity Testing of L-Carbidopa Drug Substance for Pharmaceutical Quality Control

Pharmaceutical QC laboratories utilize dl-Carbidopa as the reference standard for chiral chromatographic method development and validation to quantify D-carbidopa impurity in L-carbidopa API. The racemic mixture enables establishment of system suitability parameters including resolution (≥2.0 between enantiomers) and detection sensitivity (0.1% impurity level) per ICH Q6A specifications. This application is mandated by USP and EP monographs which require enantiomeric purity testing of carbidopa drug substance, with dl-Carbidopa serving as the official reference material for Carbidopa Related Compound A/EP Impurity C identification and quantification [1].

Stable Isotope-Labeled Internal Standard Synthesis for LC-MS/MS Bioanalysis

Bioanalytical laboratories developing quantitative LC-MS/MS methods for carbidopa in plasma, urine, or tissue samples require racemic [13C,2H3]-Carbidopa as an internal standard. The racemic nature of the labeled compound ensures matrix-matched quantitation without enantiomer-specific ionization bias, enabling accurate measurement of total carbidopa concentration in biological matrices. This application is essential for pharmacokinetic studies of levodopa/carbidopa combination products where precise quantification of carbidopa exposure (AUC, Cmax) is required for regulatory submission [2].

Chiral Separation Method Development and Preparative-Scale Enantiomer Isolation

Process chemistry and analytical development groups employ dl-Carbidopa as the starting racemate for optimizing chiral separation conditions using techniques such as counter-current chromatography, chiral HPLC, and capillary electrophoresis. The patented separation method using (R)-(-)-2-amino-1-butanol as chiral reagent in counter-current chromatography enables preparative-scale isolation of D-carbidopa and L-carbidopa with high purity for subsequent biological evaluation or impurity standard preparation [3].

Impurity Profiling and Forced Degradation Studies for ANDA/DMF Submissions

Generic pharmaceutical manufacturers conducting ANDA or DMF submissions must characterize and control carbidopa-related impurities. dl-Carbidopa serves as a key reference standard for Carbidopa USP Related Compound A (3-O-Methylcarbidopa racemate) and other degradation products. Stability-indicating HPLC methods developed with dl-Carbidopa as the reference marker enable quantification of impurity levels during accelerated and long-term stability studies, ensuring compliance with ICH Q3A/Q3B impurity thresholds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for dl-Carbidopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.